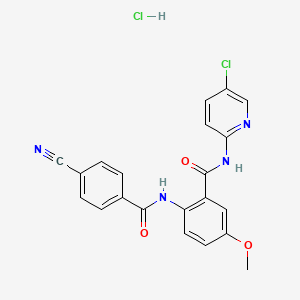

N-(5-Chloro-pyridin-2-yl)-2-(4-cyano-benzoyl-amino)-5-methoxy-benzamide hydrochloride

Cat. No. B6335499

Key on ui cas rn:

936539-81-0

M. Wt: 443.3 g/mol

InChI Key: AAOFVYUBIRCAKM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08524907B2

Procedure details

To a 780 L Hastelloy reactor, was charged 4-cyanobenzoyl chloride (E) (17.2 kg, 1.1 eq.) and THF (92 kg, 3.5 parts). Reactor contents were agitated at 22° C. (19-25° C.) until all of the solids had dissolved. The resulting solution was transferred to a lower receiver and the reactor was rinsed forward with THF (26 kg, 1 part). Compound D (26.4 kg, 1 eq.), THF (396 kg, 15 parts) and pyridine (2.90 kg, 0.4 eq.) were charged to a clean reactor. The pump and lines were rinsed forward with THF (34 kg, 1.3 parts). Via a metering pump, the 4-cyanobenzoyl chloride/THF solution was charged to the reactor, keeping the temperature at <30° C. and rinsing forward with THF (ca. 10 kg). The resulting yellow-colored slurry was agitated at 22° C. (19-25° C.) for ca 2 hrs. In-process HPLC taken after 2 hrs showed a compound of Formula D content of 0%, indicating completion of the reaction. The slurry was filtered onto a pressure nutsche fitted with a filter cloth. The reactor, pump, lines and wet cake were rinsed with three portions of ethanol (ca. 15 kg each). The wet filter cake was discharged (65.4 kg) and transferred back to the reactor for slurry wash in ethanol (317 kg, 12 parts) at 22° C. (19-25° C.) for ca. 1 hr. The slurry was filtered onto the pressure nutsche and the reactor, pump, lines, and wet filter cake were rinsed with two portions of ethanol (ca. 15 kg each) and two portions of THF (ca. 15 kg each). The wet filter cake was dried under vacuum with a maximum temperature of warm glycol bath (to heat the dryer jacket) of 40° C. After 14.5 hrs of drying, LOD was 0.75%. The dried material was milled (screen 0.125″) to give 31.8 kg of product, which was dried under vacuum for another 10.5 hrs. LOD after drying was 1.8%, and the product was discharged (31.5 kg) in 74.8% yield (expected 60-90%). HPLC showed 100% purity.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([Cl:9])=[O:8])=[CH:5][CH:4]=1)#[N:2].[NH2:12][C:13]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][C:14]=1[C:15]([NH:17][C:18]1[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][N:19]=1)=[O:16].N1C=CC=CC=1>C1COCC1>[ClH:9].[Cl:24][C:21]1[CH:22]=[CH:23][C:18]([NH:17][C:15](=[O:16])[C:14]2[CH:25]=[C:26]([O:29][CH3:30])[CH:27]=[CH:28][C:13]=2[NH:12][C:7](=[O:8])[C:6]2[CH:10]=[CH:11][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)=[N:19][CH:20]=1 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

17.2 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C1=CC=C(C(=O)Cl)C=C1

|

|

Name

|

|

|

Quantity

|

92 kg

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

26.4 kg

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C(=O)NC2=NC=C(C=C2)Cl)C=C(C=C1)OC

|

|

Name

|

|

|

Quantity

|

2.9 kg

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

396 kg

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

22 (± 3) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Reactor contents were agitated at 22° C. (19-25° C.) until all of the solids

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

had dissolved

|

WASH

|

Type

|

WASH

|

|

Details

|

the reactor was rinsed forward with THF (26 kg, 1 part)

|

WASH

|

Type

|

WASH

|

|

Details

|

The pump and lines were rinsed forward with THF (34 kg, 1.3 parts)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Via a metering pump, the 4-cyanobenzoyl chloride/THF solution was charged to the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at <30° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsing forward with THF (ca. 10 kg)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting yellow-colored slurry was agitated at 22° C. (19-25° C.) for ca 2 hrs

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

completion of the reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was filtered onto a pressure nutsche

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a filter cloth

|

WASH

|

Type

|

WASH

|

|

Details

|

The reactor, pump, lines and wet cake were rinsed with three portions of ethanol (ca. 15 kg each)

|

WASH

|

Type

|

WASH

|

|

Details

|

wash in ethanol (317 kg, 12 parts) at 22° C. (19-25° C.) for ca. 1 hr

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was filtered onto the pressure nutsche

|

WASH

|

Type

|

WASH

|

|

Details

|

the reactor, pump, lines, and wet filter cake were rinsed with two portions of ethanol (ca. 15 kg each) and two portions of THF (ca. 15 kg each)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The wet filter cake was dried under vacuum with a maximum temperature of warm glycol bath (

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to heat the dryer jacket) of 40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 14.5 hrs of drying

|

|

Duration

|

14.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dried material was milled (screen 0.125″)

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.ClC=1C=CC(=NC1)NC(C1=C(C=CC(=C1)OC)NC(C1=CC=C(C=C1)C#N)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 31.8 kg | |

| YIELD: PERCENTYIELD | 74.8% | |

| YIELD: CALCULATEDPERCENTYIELD | 75.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |